molecular formula C13H17N3O3 B11728109 Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine

Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine

Katalognummer: B11728109
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: JFCSVIRLGLRRKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine is a chemical compound with the molecular formula C13H17N3O3 It is known for its unique structure, which includes a piperidine ring, a nitro group, and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine typically involves the reaction of 3-nitro-4-(piperidin-1-yl)benzaldehyde with methoxyamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing large-scale purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted analogs of the original compound .

Wissenschaftliche Forschungsanwendungen

Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and piperidine ring play crucial roles in its binding affinity and activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate biological processes by affecting enzyme activity or receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-nitro-4-(piperidin-1-yl)benzaldehyde: A precursor in the synthesis of Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine.

    Methoxyamine: Another related compound used in the synthesis process.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C13H17N3O3

Molekulargewicht

263.29 g/mol

IUPAC-Name

N-methoxy-1-(3-nitro-4-piperidin-1-ylphenyl)methanimine

InChI

InChI=1S/C13H17N3O3/c1-19-14-10-11-5-6-12(13(9-11)16(17)18)15-7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3

InChI-Schlüssel

JFCSVIRLGLRRKD-UHFFFAOYSA-N

Kanonische SMILES

CON=CC1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.